Laninamivir octanoate hydrate

説明

特性

CAS番号 |

1233643-88-3 |

|---|---|

分子式 |

C21H38N4O9 |

分子量 |

490.5 g/mol |

IUPAC名 |

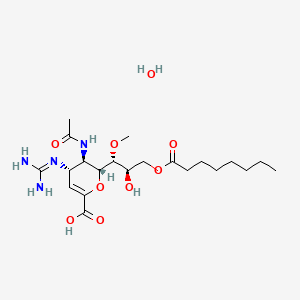

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C21H36N4O8.H2O/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30;/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25);1H2/t13-,14+,17+,18+,19+;/m0./s1 |

InChIキー |

IBFFAVWCRFPPNZ-QZAMVOJNSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Laninamivir Octanoate Monohydrate; CS-8958; CS 8958; CS8958; Inavir |

製品の起源 |

United States |

Foundational & Exploratory

Laninamivir Octanoate Hydrate: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir (B1674463) octanoate (B1194180) hydrate, marketed as Inavir®, is a long-acting inhaled neuraminidase inhibitor approved for the treatment and prevention of influenza A and B virus infections.[1][2][3] Developed by Daiichi Sankyo, its unique pharmacological profile, characterized by a single administration for treatment, is attributed to its prodrug nature.[1][4] This technical guide provides a comprehensive overview of the discovery and synthetic pathways of laninamivir octanoate hydrate, including detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and synthesis routes.

Discovery and Mechanism of Action

Laninamivir octanoate is a prodrug of laninamivir, a potent inhibitor of the influenza neuraminidase (NA) enzyme.[1][4] The neuraminidase enzyme is crucial for the release of newly formed viral particles from infected host cells, thus facilitating the spread of the virus.[5] By competitively binding to the active site of the neuraminidase enzyme, laninamivir blocks its function, effectively halting the propagation of the virus within the respiratory tract.[5][6]

The design of laninamivir builds upon the structure of existing neuraminidase inhibitors like zanamivir (B325).[7] The addition of a 7-methoxy group to the core structure and the esterification of the C-9 hydroxyl group with octanoic acid to form the octanoate prodrug (also known as CS-8958) are key modifications.[7][8] This prodrug design allows for prolonged retention in the lungs following inhalation.[5][9] In the respiratory tract, laninamivir octanoate is hydrolyzed to its active form, laninamivir, providing sustained antiviral activity.[7] This long-acting profile enables a single-dose treatment regimen, a significant advantage in patient compliance.[1][5]

Laninamivir has demonstrated efficacy against various influenza strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[6][7][10]

Prodrug Activation and Neuraminidase Inhibition Pathway

Caption: Prodrug activation and mechanism of action of laninamivir.

Synthesis Pathways

Several synthetic routes for laninamivir octanoate have been reported. A common strategy involves the modification of zanamivir or the synthesis from carbohydrate precursors.

Synthesis from Zanamivir

A patented method describes the synthesis of laninamivir octanoate starting from zanamivir.[11] This pathway involves a series of protection, methylation, and esterification steps.

Experimental Protocol (Conceptual Outline):

-

Esterification of Zanamivir: Zanamivir is reacted with methanol (B129727) in the presence of an acidic cation exchange resin to yield zanamivir methyl ester.[11]

-

Carbonate Protection: The zanamivir methyl ester is then reacted with dimethyl carbonate under basic conditions to protect the hydroxyl groups.[11]

-

Methylation: The resulting compound is methylated using methyl iodide in the presence of a base.[11]

-

Saponification: The methyl ester is hydrolyzed using an alkali, followed by neutralization with a cation resin.[11]

-

Octanoylation: Finally, the free hydroxyl group is acylated with octanoyl chloride to yield laninamivir octanoate.[11]

Synthesis from N-Acetylneuraminic Acid Precursors

Another approach starts from derivatives of N-acetylneuraminic acid.[12] This multi-step synthesis involves the formation of key intermediates and the introduction of the guanidino and octanoyl groups.

Key Synthetic Steps:

-

Preparation of the Amine Precursor: This involves several steps starting from the α-methyl glycoside of N-acetylneuraminic acid methyl ester, including ketalization, O-protection, and methylation.[12]

-

Guanidinylation: The amine intermediate is condensed with a guanidinylating agent such as N,N'-di-Boc-thiourea or di-Boc-amidinopyrazole.[12]

-

Deprotection and Saponification: The protecting groups are removed, and the ester is hydrolyzed to the carboxylic acid.[12]

-

Selective Acylation: The primary hydroxyl group is selectively acylated with octanoyl chloride.[12]

Organocatalytic Synthesis

A more recent approach describes an organocatalytic and scalable synthesis of laninamivir starting from inexpensive D-araboascorbic acid.[13] This route relies on key reactions such as a thiourea-catalyzed enantioselective Michael addition and an anti-selective Henry reaction.[13]

Synthesis Pathway Overview

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Daiichi Sankyo Receives Approval for the Use of Inavir® to Prevent Influenza - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]

- 4. researchgate.net [researchgate.net]

- 5. What is Laninamivir used for? [synapse.patsnap.com]

- 6. What is the mechanism of Laninamivir? [synapse.patsnap.com]

- 7. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laninamivir Prodrug CS-8958, a Long-Acting Neuraminidase Inhibitor, Shows Superior Anti-Influenza Virus Activity after a Single Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural and functional analysis of laninamivir and its octanoate prodrug reveals group specific mechanisms for influenza NA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103435582A - Laninamivir octanoate preparation method - Google Patents [patents.google.com]

- 12. Portico [access.portico.org]

- 13. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of laninamivir octanoate hydrate

Laninamivir (B1674463) Octanoate (B1194180) Hydrate (B1144303): A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physicochemical properties of laninamivir octanoate hydrate, a long-acting neuraminidase inhibitor used for the treatment and prophylaxis of influenza. The information is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.

Chemical and Physical Properties

This compound is the octanoyl ester prodrug of laninamivir.[1] Following inhalation, it is hydrolyzed in the lungs to its active form, laninamivir, which is a potent inhibitor of the influenza virus neuraminidase enzyme.[2][3] The addition of the octanoyl ester moiety enhances the lipophilicity of the drug, contributing to its prolonged retention in the respiratory tract.[1]

General Properties

A summary of the general chemical and physical properties of laninamivir octanoate is presented in Table 1. The compound is described as a white to off-white solid and is known to be hygroscopic.[4]

Table 1: General Physicochemical Properties of Laninamivir Octanoate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₆N₄O₈ (for the anhydrous form) | [5][6] |

| Molecular Weight | 472.53 g/mol (for the anhydrous form) | [5][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 224-228°C (with decomposition) | [4] |

| pKa (Strongest Acidic) | 2.96 | [7] |

| pKa (Strongest Basic) | 11.54 | [7] |

| Hygroscopicity | Hygroscopic | [4] |

Solubility

The solubility of laninamivir octanoate in various solvents is summarized in Table 2. It exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO) and very slight solubility in methanol, while it is considered insoluble in water.[4][8]

Table 2: Solubility of Laninamivir Octanoate

| Solvent | Solubility | Concentration | Temperature (°C) | Reference(s) |

| DMSO | Slightly soluble | 2 mg/mL (warmed) | Not Specified | [5] |

| 95 mg/mL (201.04 mM) | 25 | [8] | ||

| Methanol | Very slightly soluble | Not Specified | Not Specified | [4] |

| Ethanol | 5 mg/mL (10.58 mM) | 25 | [8] | |

| Water | Insoluble | < 1 mg/mL | 25 | [8] |

Stability

This compound is known to be hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[4] A review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) indicated that the drug substance is identical to that used in the approved "Inavir Dry Powder Inhaler 20 mg" and that stability studies have been conducted.[9] For the formulated product (Inavir for Inhalation Suspension), a shelf life of 36 months has been proposed when stored at room temperature in a tightly sealed glass vial.[9] Photostability testing has shown the drug product to be photostable.[9] When dissolved in water, laninamivir octanoate exists as an equilibrium mixture of the 3-acyl (major) and 2-acyl (minor) forms in a 9:1 ratio.[10]

Detailed information regarding degradation pathways and kinetics under various stress conditions (e.g., pH, temperature, light) for the bulk drug substance is not extensively available in the public domain.

Polymorphism and Solid-State Characterization

There is limited publicly available information on the polymorphism of this compound. Specific data from techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) for the bulk drug substance have not been detailed in the reviewed literature.

Mechanism of Action and Biological Activity

Laninamivir octanoate is a prodrug that is converted to its active metabolite, laninamivir, by esterases in the lungs.[1][3] Laninamivir is a potent and long-acting inhibitor of the neuraminidase (NA) enzyme of influenza A and B viruses.[11] By blocking the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues on the surface of host cells and newly formed viral particles. This inhibition prevents the release of progeny virions from infected cells, thereby limiting the spread of the infection.[2]

The metabolic activation pathway of laninamivir octanoate is depicted in the following diagram.

Experimental Protocols

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical experimental workflow for the physicochemical analysis of a drug substance like this compound.

Note on Methodologies:

-

X-ray Powder Diffraction (XRPD): This technique would be used to investigate the crystalline nature and identify any polymorphic forms of this compound. The analysis would involve scanning a powdered sample with X-rays over a defined angular range and recording the diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC would be employed to determine the melting point and enthalpy of fusion, as well as to detect any phase transitions or polymorphic transformations as a function of temperature. A small, weighed sample would be heated at a constant rate in a controlled atmosphere, and the heat flow to or from the sample would be measured.

-

Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability and determine the water content of the hydrate form. This involves measuring the change in mass of a sample as it is heated at a constant rate.

-

Solubility Studies: The solubility in various pharmaceutically relevant solvents would be determined, typically by adding an excess of the compound to the solvent, agitating the mixture until equilibrium is reached, and then quantifying the concentration of the dissolved drug using a suitable analytical method like HPLC.

-

pKa Determination: The acid dissociation constant(s) would be determined using techniques such as potentiometric titration or UV-Vis spectrophotometry in aqueous solutions.

-

Forced Degradation Studies: To understand the stability of the molecule, it would be subjected to stress conditions such as acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress. The degradation products would be identified and quantified using a stability-indicating HPLC method.

Conclusion

This compound is a crucial antiviral prodrug with a well-defined mechanism of action. This guide has summarized its key physicochemical properties based on available data. While fundamental characteristics such as molecular weight, melting point, and some solubility data are established, a comprehensive public repository of its solid-state properties, including polymorphism and detailed stability profiles, remains limited. Further research and publication in these areas would be highly beneficial for the scientific and pharmaceutical communities.

References

- 1. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 2. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. laninamivir octanoate CAS#: 203120-46-1 [m.chemicalbook.com]

- 5. Laninamivir octanoate ≥98% (HPLC) | 203120-46-1 [sigmaaldrich.com]

- 6. Laninamivir octanoate | C21H36N4O8 | CID 9847629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. pmda.go.jp [pmda.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. antibiotics.or.jp [antibiotics.or.jp]

Prodrug to Active Form: A Technical Guide to the Conversion of Laninamivir Octanoate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), an inhaled prodrug, is a long-acting neuraminidase inhibitor highly effective for the treatment and prophylaxis of influenza. Its therapeutic efficacy is entirely dependent on its conversion to the active metabolite, laninamivir, within the human respiratory tract. This technical guide provides an in-depth exploration of this critical bioactivation process. The conversion is primarily mediated by two key esterases present in the pulmonary tissue: S-formylglutathione hydrolase, more commonly known as esterase D (ESD), and acyl-protein thioesterase 1 (APT1). This document details the enzymatic hydrolysis mechanism, presents key quantitative data on the conversion process, and outlines the experimental protocols utilized to elucidate this metabolic pathway.

The Metabolic Pathway of Laninamivir Octanoate Hydrate

This compound is designed as a lipophilic prodrug to enhance its retention in the lungs following inhalation. The ester linkage at the C-7 position of laninamivir is hydrolyzed by endogenous esterases in the pulmonary tissue, releasing the active drug, laninamivir. This targeted bioactivation at the site of influenza virus replication is a key feature of its pharmacological profile.

The conversion process is an enzymatic hydrolysis reaction where the octanoyl ester moiety of the prodrug is cleaved. This process is catalyzed by specific carboxylesterases present in the cytosol of pulmonary epithelial cells.

An In-depth Technical Review of Laninamivir Octanoate Hydrate: A Long-Acting Neuraminidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor (LANI), represents a significant advancement in the management of influenza A and B virus infections. Administered as a single inhaled dose, this prodrug is hydrolyzed in the respiratory tract to its active form, laninamivir, which exhibits potent and sustained inhibition of the viral neuraminidase enzyme. This prolonged local retention allows for a simplified treatment regimen compared to other neuraminidase inhibitors requiring twice-daily administration for several days. Clinical studies have demonstrated its efficacy is comparable to oseltamivir (B103847) in treating seasonal influenza, including infections caused by oseltamivir-resistant strains. This technical guide provides a comprehensive review of the mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and key experimental methodologies related to laninamivir octanoate hydrate.

Mechanism of Action

Laninamivir octanoate is an inactive prodrug that requires in vivo hydrolysis to its active metabolite, laninamivir.[1] Laninamivir is a potent, competitive inhibitor of the influenza virus neuraminidase (NA) enzyme, a critical glycoprotein (B1211001) on the viral surface.[2]

The NA enzyme facilitates the release of newly synthesized virions from infected host cells by cleaving sialic acid residues on the cell surface and on the viral envelope.[2] By binding with high affinity to the active site of the NA enzyme, laninamivir prevents this cleavage.[2] This action effectively traps the progeny virions on the surface of the infected cell, preventing their release and subsequent infection of other respiratory epithelial cells, thereby halting the spread of the infection within the host.[2]

Laninamivir's molecular structure, which includes a 7-methoxy group, contributes to its slow dissociation from the neuraminidase enzyme, leading to a prolonged inhibitory effect.[3][4] This sustained action is a key factor in its efficacy as a single-dose therapy.[5]

Figure 1: Mechanism of Action of Laninamivir.

Pharmacology and Pharmacokinetics

Laninamivir octanoate is administered via dry powder inhalation.[5] Following inhalation, the prodrug is deposited in the respiratory tract where it is rapidly hydrolyzed by endogenous esterases into its active form, laninamivir.[1] This localized conversion and subsequent retention of laninamivir in the lungs are central to its long-acting profile.[5][6]

Pharmacokinetic Parameters

The pharmacokinetic profiles of both the prodrug (laninamivir octanoate) and the active metabolite (laninamivir) have been characterized in healthy volunteers. The prodrug is rapidly absorbed and eliminated from plasma, while the active drug exhibits a significantly prolonged half-life.[7]

Table 1: Pharmacokinetic Parameters of Laninamivir Octanoate (LO) and Laninamivir after Single Inhaled Administration in Healthy Adults

| Parameter | Laninamivir Octanoate (Prodrug) | Laninamivir (Active Metabolite) | Reference |

|---|---|---|---|

| Tmax (median, hr) | ~0.25 | ~4.0 | [7] |

| t½ (mean, hr) | ~2 | 66.6 - 74.4 | [7] |

| Urinary Excretion (% of dose) | 2.3% - 5.5% | 10.7% - 23.3% | [7] |

| Intrapulmonary Retention | - | High concentrations in Epithelial Lining Fluid (ELF) persist for up to 240 hours (10 days) |[8] |

Note: Values are approximate and can vary based on dose and specific study population.

The population pharmacokinetic model suggests that creatinine (B1669602) clearance is a significant covariate affecting the clearance of both the prodrug and the active drug, while body weight influences distribution volumes.[9]

Figure 2: Pharmacokinetic Pathway of Laninamivir Octanoate.

In Vitro Antiviral Activity

Laninamivir has demonstrated potent inhibitory activity against a wide range of influenza A and B viruses, including subtypes N1 to N9, the 2009 pandemic H1N1 strain, highly pathogenic avian H5N1, and oseltamivir-resistant viruses.[8] Its activity is comparable to or greater than other neuraminidase inhibitors like zanamivir (B325).

Table 2: In Vitro Neuraminidase Inhibitory Activity (IC₅₀) of Laninamivir

| Influenza Virus Strain/Subtype | Mean IC₅₀ (nM) | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|

| Influenza A (H1N1)pdm09 | 0.27 | (± 0.05 SD) | [10] |

| Influenza A (H3N2) | 0.62 | (± 0.05 SD) | [10] |

| Influenza B | 3.26 | (± 0.26 SD) | [10] |

| N5 (Group 1 NA) | 0.90 | - | [11] |

| p09N1 (Atypical Group 1 NA) | 1.83 | - | [11] |

| p57N2 (Group 2 NA) | 3.12 | - | [11] |

| Oseltamivir-Resistant H275Y | Retains activity | - |[5][6] |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity.

Clinical Efficacy and Safety

Clinical Efficacy

Multiple clinical trials have established the efficacy of a single inhaled dose of laninamivir octanoate for the treatment of uncomplicated influenza.

Table 3: Summary of Clinical Efficacy Outcomes

| Study Population | Comparator | Primary Endpoint | Key Findings | Reference |

|---|---|---|---|---|

| Adults (≥20 years) | Oseltamivir (75mg BID, 5 days) | Time to Illness Alleviation | Non-inferior to oseltamivir. Median time: 73.0h (40mg LO) vs. 73.6h (Oseltamivir). | [12][13] |

| Children (≤9 years) | Oseltamivir | Time to Illness Alleviation | Significantly shorter time to alleviation vs. oseltamivir, especially in oseltamivir-resistant H1N1 infection (reduction of ~61-66 hours). | [14] |

| Patients with Chronic Respiratory Diseases | Oseltamivir | Time to Illness Alleviation | Showed similar efficacy to oseltamivir. Median time: 64.7h (LO) vs. 59.7h (Oseltamivir). | [2] |

| Observational Study (2013-2014 season) | - | Median Duration of Fever | A(H1N1)pdm09: 32.0h; A(H3N2): 41.0h; B: 50.0h. | [15] |

| Observational Study (2012-2013 season) | - | Median Duration of Fever (A/H3N2) | <10 years: 32.0h; ≥10 years: 38.0h. |[16] |

A key advantage is its effectiveness against oseltamivir-resistant strains, such as those carrying the H275Y mutation in the NA protein.[6][14]

Safety and Tolerability

Laninamivir octanoate is generally well-tolerated.[6] In clinical trials, the incidence and profile of adverse events were comparable to those observed with oseltamivir.[13] The most commonly reported adverse events are gastrointestinal, such as diarrhea, nausea, and vomiting, which are typically mild to moderate in severity and resolve within a few days.[13] No specific safety concerns, such as bronchospasm, have been significantly associated with its use, even in patients with chronic respiratory diseases.[2]

Resistance Profile

The emergence of drug resistance is a concern for all antiviral agents. To date, clinically significant resistance to laninamivir has been rare.[17] In vitro studies have shown that mutations conferring resistance can be selected under drug pressure. For example, the E119A substitution in H1N1 and a large NA deletion in an H3N2 background have been associated with reduced susceptibility.[5] However, laninamivir retains its activity against common oseltamivir-resistance mutations like H275Y.[5] The similarity in structure to zanamivir suggests a similar resistance profile.[5] Continuous surveillance for resistant strains is crucial.[17]

Key Experimental Protocols

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This assay is fundamental for determining the in vitro potency (IC₅₀) of neuraminidase inhibitors.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of viral neuraminidase. A fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used. When cleaved by NA, it releases a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified.

Detailed Methodology:

-

Virus/Enzyme Preparation: Purified recombinant neuraminidase or influenza virus isolates are diluted in a suitable buffer (e.g., PBS).

-

Inhibitor Preparation: A serial dilution of laninamivir (or other NAIs) is prepared to cover a range of concentrations.

-

Incubation: A fixed amount of the NA enzyme/virus is mixed with varying concentrations of the inhibitor in a microplate and incubated at room temperature for approximately 30 minutes to allow for drug-enzyme binding.

-

Substrate Addition: The MUNANA substrate (e.g., 166 µM in 33 mM MES, 4 mM CaCl₂) is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

Reaction Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a high-pH solution (e.g., NaOH or glycine-ethanol buffer).

-

Fluorescence Reading: The fluorescence of the released 4-MU is measured using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces the NA activity by 50% compared to the no-inhibitor control.

Figure 3: Workflow for a Fluorescence-based NA Inhibition Assay.

Pharmacokinetic Analysis via Bronchoalveolar Lavage (BAL)

This protocol is used to determine the intrapulmonary concentrations of drugs in the epithelial lining fluid (ELF).

Principle: A bronchoscope is used to instill and then aspirate a sterile saline solution from a segment of the lung. The concentrations of the drug and a marker of dilution (urea) are measured in the aspirate and plasma to calculate the drug concentration in the ELF.

Methodology:

-

Subject Preparation: Healthy volunteers receive a single inhaled dose of laninamivir octanoate.

-

Bronchoscopy: At specified time points post-dose (e.g., 4, 8, 24, 48, 72, 168, 240 hours), a fiberoptic bronchoscope is wedged into a subsegmental bronchus.

-

Lavage: A known volume of sterile saline (e.g., 4 x 50 mL aliquots) is instilled and gently aspirated after each instillation.

-

Sample Processing: The aspirated BAL fluid is pooled and filtered. A blood sample is taken concurrently to measure plasma urea (B33335) and drug concentrations.

-

Quantification: Drug (laninamivir) and urea concentrations are measured in both BAL fluid and plasma using validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

ELF Concentration Calculation: The volume of ELF in the BAL fluid is calculated using the urea dilution method: VELF = VBAL × (UreaBAL / UreaPlasma).

-

Drug Concentration in ELF: The concentration of laninamivir in ELF is then calculated: CELF = CBAL × (VBAL / VELF), which simplifies to CELF = CBAL × (UreaPlasma / UreaBAL).

Synthesis Overview

The chemical synthesis of laninamivir octanoate is a multi-step process starting from precursors like N-acetylneuraminic acid. Several related synthetic strategies have been described. A common pathway involves:

-

Protection of various functional groups on a zanamivir or neuraminic acid precursor.

-

Methylation of the C-7 hydroxyl group.

-

Selective acylation of the primary hydroxyl group at the C-9 position with octanoyl chloride to form the ester prodrug.

-

Deprotection steps to yield the final product.

For example, one patented method starts with zanamivir, proceeds through methyl ester formation, protection of hydroxyl groups, methylation of the C-7 hydroxyl, deprotection, and final reaction with octanoyl chloride to yield laninamivir octanoate.[18]

Conclusion

This compound is a highly effective and convenient treatment for influenza. Its unique pharmacokinetic profile, characterized by rapid conversion to the active form laninamivir and prolonged retention in the respiratory tract, allows for a single-dose administration. It possesses a broad spectrum of activity against various influenza A and B strains, including those resistant to other antivirals. With a safety profile comparable to oseltamivir and a low potential for clinical resistance, laninamivir octanoate stands as a valuable therapeutic option for the management of seasonal influenza.

References

- 1. researchgate.net [researchgate.net]

- 2. A randomized double-blind controlled study of laninamivir compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuraminidase mutations conferring resistance to laninamivir lead to faster drug binding and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with Laninamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of laninamivir, a novel long-acting neuraminidase inhibitor, after single and multiple inhaled doses of its prodrug, CS-8958, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics of laninamivir and its prodrug laninamivir octanoate in healthy subjects and in adult and pediatric patients with influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Clinical outcome of this compound for influenza in the 2013-2014 Japanese season - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Continued effectiveness of laninamivir octanate hydrate for influenza treatment in Japan: comparison between the 2011-2012 and 2012-2013 influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Consecutive influenza surveillance of neuraminidase mutations and neuraminidase inhibitor resistance in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN103435582A - Laninamivir octanoate preparation method - Google Patents [patents.google.com]

Early Preclinical Studies of Laninamivir Octanoate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza. The information presented herein is compiled from publicly available scientific literature and regulatory documents, focusing on the foundational in vitro and in vivo studies that underpinned its later clinical development.

Mechanism of Action

Laninamivir octanoate is an octanoyl ester prodrug of laninamivir.[1] Following administration, it is hydrolyzed by endogenous esterases in the respiratory tract to its active form, laninamivir.[2] Laninamivir is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] This enzyme is crucial for the release of newly formed virus particles from infected host cells. By blocking the active site of the NA enzyme, laninamivir prevents the cleavage of sialic acid residues on the host cell surface, leading to the aggregation of virions at the cell surface and preventing their release and subsequent infection of other cells.[1]

Prodrug activation and mechanism of neuraminidase inhibition.

In Vitro Studies

Neuraminidase Inhibition Assay

The primary in vitro evaluation of laninamivir and its prodrug involves assessing their ability to inhibit the enzymatic activity of influenza neuraminidase from various viral strains.

Data Presentation

| Compound | Neuraminidase Type | IC₅₀ (nM) |

| Laninamivir | N5 (Group 1) | 0.90 |

| Laninamivir | p09N1 (Atypical Group 1) | 1.83 |

| Laninamivir | p57N2 (Group 2) | 3.12 |

| Laninamivir Octanoate | N5 (Group 1) | 389 |

| Laninamivir Octanoate | p09N1 (Atypical Group 1) | 947 |

| Laninamivir Octanoate | p57N2 (Group 2) | 129 |

Data sourced from a structural and functional analysis study.

Experimental Protocol: Fluorometric Neuraminidase Inhibition Assay

This protocol outlines the steps for a typical fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reagent Preparation:

-

Prepare a 2x assay buffer (e.g., 66 mM MES, 8 mM CaCl₂, pH 6.5).

-

Prepare stock solutions of laninamivir and laninamivir octanoate in an appropriate solvent (e.g., DMSO) and create serial dilutions in the 1x assay buffer.

-

Prepare a working solution of MUNANA substrate (e.g., 300 µM) in 1x assay buffer.

-

Prepare a stop solution (e.g., 0.14 M NaOH in 83% ethanol).

-

Dilute the influenza virus stock to a concentration that provides a linear fluorescent signal over the incubation period.

-

-

Assay Procedure:

-

Add 50 µL of the diluted test compounds (laninamivir or laninamivir octanoate) to the wells of a 96-well black, flat-bottom plate. Include wells for no-inhibitor (virus only) and blank (buffer only) controls.

-

Add 50 µL of the diluted virus preparation to each well (except for the blank wells).

-

Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the MUNANA working solution to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Terminate the reaction by adding 100 µL of the stop solution to each well.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 355-365 nm and an emission wavelength of approximately 450-460 nm.

-

Subtract the background fluorescence from the blank wells from all other readings.

-

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Workflow for a fluorometric neuraminidase inhibition assay.

In Vivo Studies

Efficacy in Mouse Models of Influenza Infection

The efficacy of laninamivir octanoate has been evaluated in mouse models of influenza infection, assessing endpoints such as survival rate and reduction in lung viral titers.

Data Presentation

| Animal Model | Virus Strain | Treatment | Dose | Key Findings |

| BALB/c Mice | Influenza A/PR/8/34 (H1N1) | Laninamivir (intravenous) | 30 mg/kg (single dose) | Significantly prolonged survival, comparable to peramivir.[3] |

| BALB/c Mice | Influenza B | Laninamivir (intravenous) | 30 mg/kg (single dose) | Significantly suppressed virus proliferation in the lungs.[3] |

| BALB/c Mice | Influenza A/PR/8/34 (H1N1) | Laninamivir Octanoate + Artificial Surfactant | Not specified | Significantly higher survival rate compared to laninamivir octanoate monotherapy (p=0.003).[4] |

| Mice | A/H1N1 | Laninamivir Octanoate (intranasal) | 236 µg/kg | Maintained lung concentrations 2-3 orders of magnitude higher than IC₅₀ for 6 days.[5] |

Experimental Protocol: Influenza Virus Infection Mouse Model for Antiviral Testing

This protocol provides a general framework for assessing the in vivo efficacy of an antiviral agent in a mouse model of influenza infection.

-

Animal and Virus Preparation:

-

Acclimate specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old) to the housing conditions.

-

Propagate a mouse-adapted influenza virus strain (e.g., A/Puerto Rico/8/34 H1N1) in embryonated chicken eggs or cell culture (e.g., MDCK cells).

-

Determine the 50% lethal dose (LD₅₀) of the virus stock in the chosen mouse strain.

-

-

Infection and Treatment:

-

Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

-

Infect the mice via intranasal instillation with a predetermined dose of the virus (e.g., 5 x LD₅₀) in a small volume (e.g., 50 µL).

-

Administer laninamivir octanoate or a vehicle control at specified time points post-infection (e.g., 2 hours post-infection for therapeutic studies). Administration is typically intranasal to mimic the clinical route.

-

-

Monitoring and Endpoints:

-

Survival: Monitor the mice daily for a set period (e.g., 14-21 days) and record survival.

-

Morbidity: Record daily body weight and clinical signs of illness (e.g., ruffled fur, lethargy).

-

Viral Titer: At selected time points post-infection, euthanize subgroups of mice, collect lung tissue, and homogenize. Determine the viral titer in the lung homogenates using a plaque assay or TCID₅₀ assay on MDCK cells.

-

-

Data Analysis:

-

Compare survival curves between treatment and control groups using Kaplan-Meier analysis with a log-rank test.

-

Analyze differences in body weight change and lung viral titers between groups using appropriate statistical tests (e.g., t-test, ANOVA).

-

Experimental workflow for in vivo efficacy studies in a mouse model.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For laninamivir octanoate, a key feature is its long retention in the respiratory tract.

Data Presentation

| Species | Route | Dose | Tissue/Matrix | Parameter | Value |

| Mouse | Intranasal | 0.5 µmol/kg | Lung | Concentration at 24h (Laninamivir) | 2680 pmol/g |

| Mouse | Intranasal | Not specified | Airway Epithelial Cells | Intracellular Laninamivir Release Rate Constant | 0.0707 h⁻¹ |

| Rat | Intratracheal | Not specified | Plasma | Half-life (Laninamivir) | 14.1 h |

| Rat | Intravenous | Not specified | Plasma | Half-life (Laninamivir) | Shorter than after intratracheal administration |

Data compiled from various preclinical pharmacokinetic studies.

Preclinical Toxicology

Toxicology studies are performed to identify potential adverse effects of a drug candidate before human clinical trials.

Data Presentation

| Study Type | Species | Duration | Route | Key Findings |

| Repeated-Dose Toxicity | Juvenile Rats | 28 days | Inhalation | - Reduced body weight gain and increased plasma inorganic phosphate (B84403) observed, but considered of little toxicological significance. - No Observed Adverse Effect Level (NOAEL) determined to be 18.2 mg/kg/day. |

Information based on a summary from a regulatory report. Detailed public data on preclinical genotoxicity and safety pharmacology for laninamivir octanoate is limited.

Conclusion

The early preclinical studies of laninamivir octanoate hydrate demonstrated its potential as a long-acting neuraminidase inhibitor. In vitro, its active metabolite, laninamivir, showed potent inhibition of various influenza neuraminidase subtypes. In vivo, it exhibited efficacy in mouse models of influenza infection, leading to increased survival and reduced viral replication in the lungs. A key finding from the preclinical pharmacokinetic studies was the prolonged retention of the active drug in the respiratory tissues, supporting the potential for a single-dose administration. The preclinical toxicology data available suggests a favorable safety profile at the doses studied. These foundational studies provided a strong rationale for the progression of laninamivir octanoate into clinical development.

References

- 1. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laninamivir Octanoate and Artificial Surfactant Combination Therapy Significantly Increases Survival of Mice Infected with Lethal Influenza H1N1 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High and continuous exposure of laninamivir, an anti-influenza drug, may work suppressively to generate low-susceptibility mutants in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Laninamivir Octanoate Hydrate

This technical guide provides an in-depth overview of Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor for the treatment and prophylaxis of influenza virus infection. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental data.

Core Chemical and Physical Properties

Laninamivir octanoate hydrate, also known as CS-8958, is the octanoyl prodrug of the active neuraminidase inhibitor, Laninamivir.[1][2] The addition of the octanoyl ester group enhances its retention in the lungs, allowing for a single inhaled dose administration.[2]

| Identifier | Value |

| CAS Number | 1233643-88-3[3][4][5] |

| Molecular Formula | C21H38N4O9[4][5] |

| Molecular Weight | 490.55 g/mol [4][5][6][7] |

| IUPAC Name | (2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate[4] |

| Synonyms | CS-8958 hydrate, Inavir[3][4][5] |

| Appearance | White to Off-White Solid[1] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly)[1] |

Mechanism of Action

Laninamivir octanoate is designed as a prodrug that is administered intranasally. In the pulmonary tissue, it undergoes hydrolysis to its pharmacologically active metabolite, laninamivir.[2][4] Laninamivir then acts as a potent inhibitor of the neuraminidase (NA) enzyme of influenza viruses. Neuraminidase is crucial for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, laninamivir prevents the spread of the virus.

In Vitro and In Vivo Efficacy

Laninamivir octanoate shows inhibitory activity against various influenza A and B virus strains, including those resistant to other neuraminidase inhibitors like oseltamivir.[3]

Table 1: In Vitro Inhibitory Activity of Laninamivir Octanoate

| Virus Strain | IC50 (nM) |

| H1N1 | 631-1170 |

| H3N2 | 39.2-221 |

| H2N2 (A/Singapore/1/57) | 128 |

| Data sourced from MedChemExpress and is for reference only.[3] |

In vivo studies in mouse models have demonstrated the long-acting efficacy of Laninamivir octanoate. A single intranasal administration has shown a significant life-prolonging effect in infected models.[3]

Experimental Protocols

Neuraminidase Inhibition Assay

The inhibitory activity of Laninamivir octanoate against influenza neuraminidase can be determined using a fluorescence-based assay.

Methodology:

-

The neuraminidase enzyme is incubated with varying concentrations of the inhibitor, Laninamivir octanoate.

-

A fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the mixture.

-

The reaction is allowed to proceed, during which the neuraminidase cleaves the substrate, releasing a fluorescent product.

-

The fluorescence is quantified using a plate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[2]

-

The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.[2]

In Vivo Efficacy Study in a Mouse Model

The in vivo efficacy of Laninamivir octanoate is often evaluated in a mouse model of influenza infection.

Methodology:

-

Mice are infected intranasally with a lethal dose of an influenza virus strain (e.g., A/Puerto Rico/8/34).

-

Laninamivir octanoate is administered intranasally at a specified dosage (e.g., 0.2 µmol/kg).

-

The timing of administration can be varied to assess prophylactic and therapeutic effects (e.g., 4 hours before and 4 and 18 hours post-infection).

-

The survival rate and other parameters, such as weight loss, are monitored over a period (e.g., 20 days post-infection).

-

The efficacy is compared to a placebo group and other antiviral agents like Zanamivir.

Molecular Structure and Binding

The molecular structure of Laninamivir octanoate allows for unique binding interactions with the neuraminidase active site. The octanoate tail influences its orientation and interaction with key amino acid residues.

(2R,3R,4S)-3-acetamido-4-guanidino-2-((1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl)-3,4-dihydro-2H-pyran-6-carboxylic acid hydrate

Structural studies have revealed that the binding mode of Laninamivir octanoate can differ between different strains of influenza. For example, in the p09N1 neuraminidase, the Glu276 residue rotates to form a salt bridge with Arg224, an interaction similar to that observed with oseltamivir.[2] This is in contrast to its binding with p57N2, where it forms a hydrogen bond with Arg224 via its 9-ester carbonyl group.[2] These distinct binding mechanisms contribute to its broad-spectrum anti-influenza activity.

References

- 1. laninamivir octanoate CAS#: 203120-46-1 [m.chemicalbook.com]

- 2. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Laninamivir octanoate monohydrate | C21H38N4O9 | CID 46919879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. KEGG DRUG: this compound [genome.jp]

A Deep Dive into the Neuraminidase Inhibition Mechanism of Laninamivir Octanoate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Laninamivir octanoate (B1194180) hydrate (B1144303), a long-acting neuraminidase inhibitor, against influenza virus neuraminidase. It delves into its molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate its function.

Introduction: A Long-Acting Antiviral

Laninamivir octanoate hydrate (CS-8958) is a potent, long-acting antiviral agent used for the treatment and prophylaxis of influenza A and B infections.[1][2] It is administered as a prodrug via inhalation, offering the clinical advantage of a single-dose regimen.[2][3][4] Its sustained efficacy is attributed to its unique pharmacokinetic and pharmacodynamic properties, primarily its prolonged retention in the respiratory tract and its potent, stable binding to the viral neuraminidase enzyme.[2][5]

Mechanism of Action: From Prodrug to Potent Inhibitor

The antiviral activity of this compound is a multi-step process that begins with its delivery to the respiratory tract and culminates in the competitive inhibition of the influenza neuraminidase enzyme.

Prodrug Activation in the Respiratory Tract

Laninamivir octanoate is an octanoyl ester prodrug of its active form, Laninamivir (R-125489).[5][6] Following inhalation, the prodrug is deposited in the lungs and respiratory tract where it is hydrolyzed by endogenous esterases into the active metabolite, Laninamivir.[1][5][7] Specifically, S-formylglutathione hydrolase (esterase D) and acyl-protein thioesterase 1 have been identified as key enzymes responsible for this bioactivation in human pulmonary tissue.[1][7][8] This conversion is crucial for its antiviral activity, as the prodrug itself has significantly weaker inhibitory effects on neuraminidase compared to its active form.[9]

References

- 1. Intrapulmonary Pharmacokinetics of Laninamivir, a Neuraminidase Inhibitor, after a Single Nebulized Administration of Laninamivir Octanoate in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Laninamivir? [synapse.patsnap.com]

- 4. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CS-8958, a Prodrug of the Novel Neuraminidase Inhibitor R-125489, Demonstrates a Favorable Long-Retention Profile in the Mouse Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CS-8958, a Prodrug of the New Neuraminidase Inhibitor R-125489, Shows Long-Acting Anti-Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Laninamivir Octanoate Hydrate: A Long-Acting Neuraminidase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) is a long-acting inhaled neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza virus infection. Administered as a prodrug, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which exhibits potent and sustained antiviral activity. This guide provides a comprehensive overview of the pharmacological profile of laninamivir octanoate hydrate, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on the underlying experimental methodologies.

Mechanism of Action: Potent and Prolonged Neuraminidase Inhibition

Laninamivir's primary mechanism of action is the inhibition of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a crucial surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1] By blocking this enzymatic activity, laninamivir prevents the spread of the virus to other cells, thereby curtailing the infection.[1]

Laninamivir octanoate is the octanoyl ester prodrug of laninamivir.[2][3] Following inhalation, it is deposited in the lungs and is converted to the active metabolite, laninamivir.[2][3] This conversion is catalyzed by endogenous esterases present in the pulmonary tissue.[4] The long-acting nature of the drug is attributed to the high retention and slow clearance of laninamivir from the respiratory tract.[5][6]

dot

Pharmacodynamics: In Vitro Antiviral Activity

The in vitro potency of laninamivir is determined by neuraminidase inhibition assays. These assays measure the concentration of the drug required to inhibit 50% of the neuraminidase activity (IC50) of various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of Laninamivir and Laninamivir Octanoate

| Virus Strain | Laninamivir IC50 (nM) | Laninamivir Octanoate IC50 (nM) | Reference |

| Influenza A | |||

| N5 (Group 1) | 0.90 | 389 | [3] |

| p09N1 (Atypical Group 1) | 1.83 | 947 | [3] |

| p57N2 (Group 2) | 3.12 | 129 | [3] |

| A(H1N1)pdm09 | 1.70 | Not Reported | [7] |

| A(H3N2) | 3.98 | Not Reported | [7] |

| Influenza B | |||

| B neuraminidases | 14.86 | Not Reported | [7] |

Pharmacokinetics: Sustained Pulmonary Concentrations

The pharmacokinetic profile of laninamivir octanoate and its active metabolite, laninamivir, has been characterized in healthy volunteers and influenza patients. Following a single inhaled dose, laninamivir octanoate is rapidly converted to laninamivir, which exhibits a long half-life in both plasma and, more importantly, in the epithelial lining fluid (ELF) of the lungs.[8][9][10]

Table 2: Pharmacokinetic Parameters of Laninamivir after a Single Inhaled Dose of Laninamivir Octanoate

| Parameter | 20 mg Dose | 40 mg Dose | Reference |

| Laninamivir Octanoate (Prodrug) in Plasma | |||

| Cmax (ng/mL) | 1.1 ± 0.5 | 2.1 ± 1.0 | [11] |

| Tmax (hr) | 0.25 (median) | 0.25 (median) | [11] |

| Laninamivir (Active Drug) in Plasma | |||

| Cmax (ng/mL) | 1.8 ± 0.5 | 3.5 ± 1.1 | [11] |

| Tmax (hr) | 4.0 (median) | 4.0 (median) | [11] |

| t1/2 (hr) | 66.6 ± 12.3 | 74.4 ± 15.7 | [11] |

| AUC0-inf (ng·hr/mL) | 158.8 ± 34.6 | 321.4 ± 83.4 | [11] |

| Laninamivir in Epithelial Lining Fluid (ELF) | |||

| Concentration at 168 hr (ng/mL) (160 mg nebulized dose) | > IC50 for viral neuraminidase | > IC50 for viral neuraminidase | [7][8] |

| Concentration at 240 hr (ng/mL) (40 mg DPI dose) | > IC50 for viral neuraminidase | > IC50 for viral neuraminidase | [9] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of a single administration of laninamivir octanoate for both the treatment and post-exposure prophylaxis of influenza.

Table 3: Clinical Efficacy of Laninamivir Octanoate in the Treatment of Influenza

| Study Population | Comparator | Primary Endpoint | Key Finding | Reference |

| Adults with seasonal influenza | Oseltamivir | Time to illness alleviation | Non-inferior to oseltamivir | [12] |

| Children with influenza | Oseltamivir | Time to illness alleviation | Markedly reduced time to illness alleviation in patients with oseltamivir-resistant influenza A (H1N1) | [13] |

| Patients with chronic respiratory diseases | Oseltamivir | Time to illness alleviation | Similar efficacy and safety to oseltamivir | [14] |

Table 4: Clinical Efficacy of Laninamivir Octanoate for Post-Exposure Prophylaxis of Influenza

| Study Design | Treatment Groups | Primary Endpoint | Key Finding | Reference |

| Double-blind, randomized, placebo-controlled | - 40 mg single dose (LO-40SD)- 20 mg twice daily for 2 days (LO-20TD)- Placebo | Proportion of participants with clinical influenza | Significantly reduced the proportion of participants with clinical influenza compared to placebo (P = .001). Relative risk reductions of 62.8% (LO-40SD) and 63.1% (LO-20TD). | [15][16] |

| Randomized, double-blind, placebo-controlled | - 20 mg once daily for 2 days (LO-2)- 20 mg once daily for 3 days (LO-3)- Placebo | Proportion of participants with clinical influenza | Significantly reduced the proportion of participants with clinical influenza compared to placebo (P < 0.001). Protective efficacies of 77.0% (LO-2) and 78.1% (LO-3). | [17] |

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

-

Influenza virus stock

-

Laninamivir

-

2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Prepare serial dilutions of laninamivir in the assay buffer.

-

In a 96-well plate, add a standardized amount of influenza virus to each well.

-

Add the diluted laninamivir to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High Yield Production of Influenza Virus in Madin Darby Canine Kidney (MDCK) Cells with Stable Knockdown of IRF7 | PLOS One [journals.plos.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brd.nci.nih.gov [brd.nci.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abc.cbi.pku.edu.cn [abc.cbi.pku.edu.cn]

- 11. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 12. Broncho-Alveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 13. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 14. Establishment and Characterization of a Madin-Darby Canine Kidney Reporter Cell Line for Influenza A Virus Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of optimized bronchoalveolar lavage sampling designs for characterization of pulmonary drug distribution - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Laninamivir Octanoate Hydrate Binding to Neuraminidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of laninamivir (B1674463) octanoate (B1194180) hydrate's interaction with influenza neuraminidase. Laninamivir octanoate is a long-acting neuraminidase inhibitor, administered as a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical processes to offer a comprehensive resource for professionals in the field of antiviral drug development.

Quantitative Analysis of Inhibitory Potency and Structural Binding

The inhibitory activity of laninamivir and its prodrug, laninamivir octanoate, against various influenza neuraminidase (NA) subtypes has been evaluated using in vitro inhibition assays.[1][2] Furthermore, the structural basis of these interactions has been elucidated through X-ray crystallography.[1][3]

Inhibitory Concentration (IC50) Data

The half-maximal inhibitory concentration (IC50) values for laninamivir and laninamivir octanoate against different neuraminidase subtypes are presented in Table 1. These values were determined using a fluorescence-based neuraminidase inhibition assay with the MUNANA substrate.[1][2]

| Inhibitor | Neuraminidase Subtype | IC50 (nM) |

| Laninamivir | N5 (Group 1) | 0.90[1][4] |

| p09N1 (Atypical Group 1) | 1.83[1][4] | |

| p57N2 (Group 2) | 3.12[1][4] | |

| Laninamivir Octanoate | N5 (Group 1) | 389[1][4] |

| p09N1 (Atypical Group 1) | 947[1][4] | |

| p57N2 (Group 2) | 129[1][4] | |

| Table 1: IC50 values of laninamivir and laninamivir octanoate against different neuraminidase subtypes.[1][4] |

Crystallographic Data

The crystal structure of laninamivir octanoate in complex with the 2009 pandemic H1N1 neuraminidase (p09N1) provides detailed insights into their interaction at the atomic level.[3] Key crystallographic data and refinement statistics are summarized in Table 2.

| Parameter | p09N1 in complex with Laninamivir Octanoate |

| PDB ID | 3TI4[3] |

| Resolution (Å) | 1.60[3] |

| R-value work | 0.140[3] |

| R-value free | 0.177[3] |

| Space group | C 2 2 21 |

| Unit cell dimensions (Å) | a=88.5, b=159.4, c=163.4 |

| Table 2: Crystallographic data for laninamivir octanoate bound to p09N1 neuraminidase.[3] |

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the structural and functional analysis are provided below.

Neuraminidase Expression and Purification

Recombinant neuraminidase was expressed using a baculovirus expression system, a common method for producing large quantities of functional viral proteins.[5]

-

Cloning: The cDNA encoding the ectodomain of the desired neuraminidase subtype was cloned into a baculovirus transfer vector, such as pFastBac1. The construct typically includes an N-terminal signal peptide for secretion, a hexahistidine (6xHis) tag for purification, and a tetramerization domain to ensure the correct oligomeric state of the enzyme.[1]

-

Baculovirus Generation: The recombinant transfer vector was used to generate a recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells.

-

Protein Expression: High Five™ (Trichoplusia ni) insect cells were infected with the high-titer recombinant baculovirus. The cells were cultured for a period to allow for protein expression and secretion into the culture medium.[2]

-

Purification: The secreted neuraminidase was purified from the cell culture supernatant using affinity chromatography. The 6xHis tag allows for selective binding to a nickel-nitrilotriacetic acid (Ni-NTA) resin. After washing to remove unbound proteins, the neuraminidase was eluted. Further purification steps, such as size-exclusion chromatography, were performed to obtain a highly pure and homogenous protein sample suitable for downstream applications.[6][7]

Neuraminidase Inhibition Assay

A fluorescence-based assay using 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate is a standard method for determining the inhibitory activity of compounds against neuraminidase.[8][9][10]

-

Reagents:

-

Recombinant neuraminidase enzyme.

-

MUNANA substrate solution.

-

Assay buffer (e.g., MES buffer with CaCl2, pH 6.5).

-

Serial dilutions of the inhibitor (laninamivir octanoate or laninamivir).

-

Stop solution (e.g., ethanol (B145695) and NaOH).[8]

-

-

Procedure:

-

The assay is typically performed in a 96-well black plate to minimize background fluorescence.[1]

-

A fixed concentration of the neuraminidase enzyme is pre-incubated with varying concentrations of the inhibitor for a specific duration at room temperature.[8]

-

The enzymatic reaction is initiated by the addition of the MUNANA substrate.[8]

-

The plate is incubated at 37°C to allow the enzymatic cleavage of MUNANA, which releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[8]

-

The reaction is terminated by adding a stop solution.[8]

-

The fluorescence of 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.[8]

-

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution.

-

Crystallization: The purified neuraminidase protein was co-crystallized with laninamivir octanoate. This was achieved by mixing the protein with a molar excess of the inhibitor and setting up crystallization trials using the hanging drop vapor diffusion method with various precipitants and buffer conditions.[11]

-

Data Collection: Single crystals were cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source. Diffraction data were collected as a series of images as the crystal was rotated in the X-ray beam.

-

Structure Determination and Refinement: The diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using molecular replacement, with a previously determined neuraminidase structure as a search model. The initial model was then refined against the experimental data, and the laninamivir octanoate molecule was built into the electron density map. Iterative cycles of refinement and manual model building were performed to obtain the final, high-resolution structure.[3]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of laninamivir octanoate's interaction with neuraminidase.

Mechanism of Action

The following diagram illustrates the prodrug activation and subsequent inhibition of neuraminidase by laninamivir.

Caption: Prodrug activation and neuraminidase inhibition pathway.

Experimental Workflow for Structural Analysis

This diagram outlines the major steps involved in the structural and functional characterization of laninamivir octanoate's binding to neuraminidase.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition | PLOS Pathogens [journals.plos.org]

- 6. A new method for the purification of the influenza A virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of neuraminidase from influenza viruses by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Purification, crystallization and preliminary crystallographic study of neuraminidase from Vibrio cholerae and Salmonella typhimurium LT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Neuraminidase Inhibition Assay for Laninamivir Octanoate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) is a long-acting neuraminidase (NA) inhibitor used for the treatment of influenza A and B virus infections.[1][2] It is a prodrug that is hydrolyzed in the respiratory tract to its active form, laninamivir.[1][3] Laninamivir exhibits potent inhibitory activity against viral neuraminidase, a key enzyme responsible for the release of progeny virions from infected cells.[4][5] By blocking this enzyme, laninamivir effectively halts the spread of the virus.[4] This document provides a detailed protocol for conducting an in vitro neuraminidase inhibition assay to evaluate the efficacy of laninamivir and its prodrug, laninamivir octanoate.

Mechanism of Action

Influenza virus replication involves several stages, culminating in the release of new viral particles from the host cell. This release is dependent on the enzymatic activity of neuraminidase, which cleaves sialic acid residues from the surface of the host cell and the newly formed virions.[4][5] Neuraminidase inhibitors, such as laninamivir, are transition-state analogues of sialic acid that bind to the active site of the neuraminidase enzyme with high affinity.[5] This competitive inhibition prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the cell surface and preventing their release and subsequent infection of other cells.[4]

Data Presentation: Neuraminidase Inhibition by Laninamivir

The inhibitory activity of laninamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity. The following table summarizes the IC50 values of laninamivir and its prodrug, laninamivir octanoate, against various influenza virus strains.

| Influenza Virus Strain/Subtype | Inhibitor | Mean IC50 (nM) | Notes |

| Influenza A | |||

| A(H1N1)pdm09 | Laninamivir | 0.27 ± 0.05 | - |

| A(H3N2) | Laninamivir | 0.62 ± 0.05 | - |

| Avian H12N5 (N5) | Laninamivir | 0.90 | -[6] |

| pH1N1 N1 (p09N1) | Laninamivir | 1.83 | -[6] |

| A/RI/5+/1957 H2N2 (p57N2) | Laninamivir | 3.12 | -[6] |

| H1N1 (Oseltamivir-Resistant, H275Y) | Laninamivir | Susceptible | Retains activity against this common oseltamivir-resistant strain.[7] |

| H3N2 (Oseltamivir-Resistant, E119V) | Laninamivir | Susceptible | Retains activity.[7] |

| Influenza B | |||

| Influenza B (circulating isolates) | Laninamivir | 3.26 ± 0.26 | - |

| Prodrug Activity | |||

| H1N1 strains | Laninamivir Octanoate | 631 - 1170 | Laninamivir octanoate is the prodrug and shows significantly lower in vitro activity compared to the active form, laninamivir.[8][9] |

| H3N2 strains | Laninamivir Octanoate | 39.2 - 221 | [8] |

| H2N2 (A/Singapore/1/57) | Laninamivir Octanoate | 128 | [8] |

Experimental Protocols: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol is adapted from established fluorescence-based methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[10][11] The assay relies on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[10]

Materials and Reagents

-

Laninamivir octanoate hydrate: Prepare a stock solution in DMSO.[12]

-

Recombinant neuraminidase: From the influenza virus strain of interest.

-

MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid): Prepare a 300 µM working solution.[10]

-

4-Methylumbelliferone (4-MU): For generating a standard curve.

-

Assay Buffer: For example, 2x MES buffer (65.6 mM MES, 8 mM CaCl2, pH 6.5).

-

Stop Solution: A mixture of absolute ethanol (B145695) and NaOH (e.g., 11 mL absolute ethanol with 2.225 mL of 0.824 M NaOH).[10]

-

96-well, black, flat-bottom microplates.

-

Fluorometer with excitation and emission wavelengths of 355 nm and 460 nm, respectively.[10]

Experimental Workflow

Detailed Protocol

-

Plate Setup:

-

In a 96-well, black, flat-bottom plate, add 50 µL of serially diluted this compound to the designated wells.

-

For control wells (no inhibitor), add 50 µL of assay buffer.

-

Include substrate control wells (blanks) containing only assay buffer.

-

-

Enzyme Addition:

-

Add 50 µL of the diluted neuraminidase enzyme solution to each well, except for the substrate control wells.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 50 µL of the 300 µM MUNANA working solution to all wells.[10]

-

-

Incubation:

-

Gently tap the plate to ensure thorough mixing.

-

Incubate the plate at 37°C for 30-60 minutes.[10] The plate should be covered to prevent evaporation.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 100 µL of the stop solution to each well.[10]

-

-

Fluorescence Measurement:

-

Read the plate using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[10]

-

-

Data Analysis:

-

Subtract the background fluorescence (from substrate control wells) from all readings.

-

Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The provided protocol offers a robust method for determining the in vitro inhibitory activity of this compound against influenza neuraminidase. The data presented confirms the potent and broad-spectrum activity of laninamivir, including against oseltamivir-resistant strains. These application notes serve as a valuable resource for researchers involved in the discovery and development of novel anti-influenza therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Laninamivir octanoate | C21H36N4O8 | CID 9847629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Laninamivir? [synapse.patsnap.com]

- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of Drug-Resistant Influenza Virus A(H1N1) and A(H3N2) Variants Selected In Vitro with Laninamivir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Portico [access.portico.org]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cell-Based Efficacy Testing of Laninamivir Octanoate Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laninamivir (B1674463) octanoate (B1194180) hydrate (B1144303) is a long-acting neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza A and B virus infections.[1] As a prodrug, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which potently inhibits the viral neuraminidase enzyme.[2] This inhibition is a critical mechanism that blocks the release of progeny virions from infected host cells, thereby preventing the spread of infection.[3] The evaluation of its antiviral efficacy in a laboratory setting is crucial for understanding its spectrum of activity, monitoring for resistance, and guiding further drug development.

This document provides detailed application notes and protocols for conducting key cell-based assays to determine the efficacy of laninamivir octanoate hydrate against influenza viruses. The protocols for Neuraminidase (NA) Inhibition Assay, Plaque Reduction Neutralization Test (PRNT), and Microneutralization Assay are outlined, along with data presentation tables and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Inhibition of Neuraminidase

Laninamivir, the active metabolite of this compound, functions by competitively inhibiting the neuraminidase (NA) enzyme on the surface of the influenza virus. NA is essential for the final stage of the viral replication cycle, where it cleaves sialic acid residues from the host cell surface and from newly formed viral particles. This action is necessary for the release of new virions from the infected cell. By blocking the active site of NA, laninamivir prevents this cleavage, causing the newly budded virions to remain tethered to the host cell surface and aggregate, thus halting the spread of the infection.[3]

Data Presentation

The following tables summarize the in vitro efficacy of laninamivir and its prodrug, laninamivir octanoate, against various influenza virus strains as determined by the Neuraminidase (NA) Inhibition Assay.

Table 1: Neuraminidase Inhibition by Laninamivir

| Influenza Virus Neuraminidase | IC₅₀ (nM) | 95% Confidence Interval (CI) |

| N5 (Group 1) | 0.90 | 0.77 - 1.05 |